2-Propenoic acid, 3-borono-, 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-borono-, 1-ethyl ester is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronic acid group attached to the propenoic acid backbone, with an ethyl ester substituent. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-borono-, 1-ethyl ester typically involves the esterification of 2-Propenoic acid with boronic acid derivatives. One common method is the reaction of 2-Propenoic acid with boronic acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the ester bond. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-borono-, 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic esters or other organic compounds.
Scientific Research Applications
2-Propenoic acid, 3-borono-, 1-ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-borono-, 1-ethyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function, making boronic esters valuable tools in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the boronic acid group, making it less versatile in forming carbon-carbon bonds.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
2-Propenoic acid, 3-borono-, 1-ethyl ester is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the formation of carbon-carbon bonds and in the development of boron-containing drugs and materials .
Properties
IUPAC Name |
(3-ethoxy-3-oxoprop-1-enyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYTFQUBRZHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.